GSK1838705A

Description

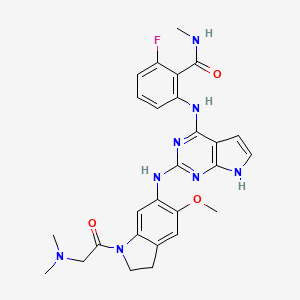

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTYDQRUAWIZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4)C(=O)CN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648971 | |

| Record name | 2-[(2-{[1-(N,N-Dimethylglycyl)-5-methoxy-2,3-dihydro-1H-indol-6-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116235-97-2 | |

| Record name | 2-[(2-{[1-(N,N-Dimethylglycyl)-5-methoxy-2,3-dihydro-1H-indol-6-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GSK1838705A: A Technical Overview of its Mechanism of Action

For Research, Scientific, and Drug Development Professionals

Abstract

GSK1838705A is a potent, ATP-competitive small molecule inhibitor with a multi-targeted profile against key receptor tyrosine kinases implicated in cancer cell proliferation and survival. This document provides a comprehensive technical guide on the mechanism of action of this compound, detailing its primary targets, downstream signaling effects, and preclinical anti-tumor activity. Quantitative data from various assays are summarized, and detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the compound's biological functions.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the potent and reversible inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2] Additionally, it demonstrates significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK).[3][4] The inhibition is ATP-competitive, indicating that this compound binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways.[5][6]

Primary Kinase Targets and Inhibitory Potency

This compound has been shown to inhibit its primary targets with high potency in various kinase assays. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| IGF-1R | Homogeneous Time-Resolved Fluorescence Assay | 2.0[1][3][4] | 0.7[1][5] |

| IR | Homogeneous Time-Resolved Fluorescence Assay | 1.6[1][3][4] | 1.1[1][5] |

| ALK | Not Specified | 0.5[1][3][4] | 0.35[6][7] |

Table 2: Cellular Phosphorylation Inhibition by this compound

| Target | Cell Line | IC50 (nM) |

| IGF-1R | Not Specified | 85[6][7] |

| IR | Not Specified | 79[6][7] |

Signaling Pathway Inhibition

By inhibiting IGF-1R and IR, this compound effectively blocks the activation of the PI3K/Akt and MAPK signaling pathways, which are critical for cell proliferation, survival, and differentiation. The inhibition of ALK is particularly relevant in cancers driven by ALK fusion proteins.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro and In Vivo Antitumor Activity

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines and has shown robust anti-tumor activity in preclinical xenograft models.

Cell Proliferation Inhibition

This compound inhibits the proliferation of various cancer cell lines, with particular efficacy in those derived from solid and hematologic tumors.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| L-82 | Not Specified | 24[6][7] |

| SUP-M2 | Not Specified | 28[6][7] |

| SK-ES | Ewing's Sarcoma | 141[6][7] |

| MCF-7 | Breast Cancer | 203[6][7] |

| NPM-ALK fusion expressing cells | Anaplastic Large Cell Lymphoma | 24-88[6][7] |

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has been shown to significantly inhibit tumor growth in various mouse xenograft models.

Table 4: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| COLO 205 | 30 | 80[7] |

| NIH-3T3/LISN | 60 | 77[2] |

| Karpas-299 | 60 | 93[2] |

Despite its inhibitory effect on the insulin receptor, minimal effects on glucose homeostasis were observed at efficacious doses in vivo.[4]

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence)

This assay is used to determine the IC50 values of this compound against its target kinases.

-

Enzymes: Baculovirus-expressed, GST-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used.[3][6]

-

Procedure: The assay is performed in a multi-well plate format. The kinase, a biotinylated peptide substrate, and ATP are incubated with varying concentrations of this compound. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.

-

Detection: The plate is read on a suitable time-resolved fluorescence reader. The signal is proportional to the level of substrate phosphorylation.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Workflow for the in vitro kinase assay.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for 72 hours.[8]

-

Lysis and Signal Generation: CellTiter-Glo® reagent is added to each well, which lyses the cells and contains luciferase and its substrate to produce a luminescent signal proportional to the amount of ATP.

-

Detection: Luminescence is measured using a plate-reading luminometer.

-

Data Analysis: EC50 values are determined from the dose-response curves.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of target proteins in cells treated with this compound.

-

Cell Culture and Treatment: Cells are serum-starved and then treated with this compound for a specified time before stimulation with a ligand (e.g., IGF-1 or insulin).[9]

-

Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General workflow for Western blotting.

Conclusion

This compound is a potent multi-targeted kinase inhibitor that effectively blocks key signaling pathways involved in cancer cell growth and survival. Its robust preclinical activity, particularly in models of solid and hematologic tumors, underscores its potential as a therapeutic agent. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel cancer therapies.

References

- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]

- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

GSK1838705A: A Technical Guide to its Signaling Pathway and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1838705A is a potent, small-molecule kinase inhibitor with significant anti-tumor activity demonstrated in a variety of preclinical cancer models.[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, its quantitative inhibitory profile, and detailed experimental protocols for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor primarily targeting three key receptor tyrosine kinases: Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin (B600854) Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][3][4] By binding to the kinase domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[2][3][5]

Quantitative Inhibitory Profile

The inhibitory potency of this compound against its primary targets and its anti-proliferative effects on various cancer cell lines are summarized below.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Parameter | Value (nmol/L) |

| IGF-1R | Homogeneous Time-Resolved Fluorescence | IC50 | 2.0[1][4][6] |

| IR | Homogeneous Time-Resolved Fluorescence | IC50 | 1.6[1][4][6] |

| ALK | - | IC50 | 0.5[1][4][6] |

| IGF-1R | Filter Binding Assay | Ki | 0.7[3] |

| IR | Filter Binding Assay | Ki | 1.1[3] |

| ALK | - | Ki | 0.35[3][4] |

Table 2: Cellular Phosphorylation Inhibition

| Target | Cell Line | Parameter | Value (nmol/L) |

| IGF-1R | NIH-3T3/LISN | IC50 | 85 ± 38[3] |

| IR | NIH-3T3-hIR | IC50 | 79 ± 43[3] |

Table 3: Anti-proliferative Activity (EC50) in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nmol/L) |

| L-82 | Anaplastic Large-Cell Lymphoma | 24[4] |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | 28[4] |

| SK-ES | Ewing's Sarcoma | 141[4] |

| MCF-7 | Breast Cancer | 203[4] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | 24-88[4][7] |

| SR-786 | Anaplastic Large-Cell Lymphoma | 24-88[4][7] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of IGF-1R/IR and ALK.

IGF-1R/IR Signaling Pathway

The binding of ligands such as IGF-1 or insulin to their respective receptors (IGF-1R and IR) triggers receptor dimerization and autophosphorylation. This creates docking sites for substrate proteins like Insulin Receptor Substrate (IRS-1), which in turn activate two major downstream pathways: the PI3K/AKT pathway and the Ras/MAPK (ERK) pathway.[2][3] These pathways are critical for promoting cell survival, proliferation, and growth. This compound inhibits the initial phosphorylation of IGF-1R and IR, thereby blocking the activation of AKT, IRS-1, and ERK.[3]

This compound inhibits the IGF-1R/IR signaling cascade.

ALK Signaling Pathway

In certain cancers, such as anaplastic large-cell lymphoma and a subset of non-small cell lung cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK (e.g., NPM-ALK).[1][8] These fusion proteins are constitutively active, leading to uncontrolled cell proliferation through downstream signaling pathways, including the JAK/STAT pathway. This compound directly inhibits the kinase activity of ALK, leading to a decrease in the phosphorylation of downstream effectors like STAT3.[3][8]

This compound inhibits the constitutively active ALK fusion protein.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Kinase Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination:

-

Reagents: Baculovirus-expressed glutathione (B108866) S-transferase (GST)-tagged proteins encoding the intracellular domains of IGF-1R and IR.

-

Procedure:

-

The kinase reaction is performed in a suitable buffer containing ATP and a substrate peptide.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of the kinase.

-

After incubation, the reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled anti-GST antibody) are added.

-

The HTRF signal is measured, and IC50 values are calculated from the dose-response curves.[3][4]

-

Filter Binding Assay for Ki Determination:

-

Reagents: Activated IGF-1R and IR kinases, [γ-33P]ATP, and a substrate peptide.

-

Procedure:

-

The kinase reaction is set up with varying concentrations of both ATP and this compound.

-

The reaction is initiated by the addition of the kinase.

-

After incubation, the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.

-

The membrane is washed to remove unincorporated [γ-33P]ATP.

-

The amount of radioactivity on the filter is quantified using a scintillation counter.

-

Ki values are determined by analyzing the enzyme kinetics according to the Michaelis-Menten model.[3][4]

-

Cellular Assays

Receptor Phosphorylation Assay:

-

Cell Culture: NIH-3T3 cells engineered to overexpress either IGF-1R (NIH-3T3/LISN) or IR (NIH-3T3-hIR) are seeded in 96-well plates.[3]

-

Treatment: After 24 hours, cells are serum-starved and then treated with a range of concentrations of this compound or DMSO (vehicle control) for 2 hours.

-

Stimulation: Cells are stimulated with either human IGF-I (e.g., 30 ng/mL) or bovine insulin (e.g., 3 µg/mL) for 15 minutes.[3]

-

Lysis and Analysis: Cells are lysed, and whole-cell lysates are subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of the target receptors and downstream signaling proteins using specific phospho-antibodies.[3][9]

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or DMSO for 72 hours.[3]

-

Quantification: Cell viability is quantified using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Analysis: EC50 values are calculated from the resulting dose-response curves.[3]

Workflow for the preclinical characterization of this compound.

Conclusion

This compound is a potent dual inhibitor of the IGF-1R/IR and ALK signaling pathways. Its ability to block critical pathways for tumor cell proliferation and survival has been demonstrated through robust in vitro and cellular assays. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar kinase inhibitors in oncology. Further research, including in vivo studies and clinical trials, is essential to fully elucidate its clinical utility.[10][11][12][13][14]

References

- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. patientpower.info [patientpower.info]

GSK1838705A: A Technical Guide to a Potent Inhibitor of IGF-1R, IR, and ALK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK1838705A, a potent, ATP-competitive small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and the Anaplastic Lymphoma Kinase (ALK). This document details its biochemical and cellular activity, experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant experimental workflows.

Core Concepts: Mechanism of Action

This compound is a pyrrolopyrimidine-based compound that functions as a reversible inhibitor of key tyrosine kinases involved in oncogenic signaling.[1] By competing with ATP for the kinase domain of IGF-1R, IR, and ALK, this compound effectively blocks the autophosphorylation and subsequent activation of these receptors. This, in turn, inhibits the downstream signaling cascades that promote cell proliferation, survival, and migration. The inhibition of these pathways has been shown to induce apoptosis and reduce tumor growth in various preclinical cancer models.[2][3]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Ki (nM) | Assay Type |

| IGF-1R | 2.0[4][5][6][7][8][9] | 0.7[5][6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |

| IR | 1.6[4][5][6][7][8][9] | 1.1[5][6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |

| ALK | 0.5[4][5][6][7][8][9] | 0.35[5][6] | Kinase Assay |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | IC50/EC50 (nM) | Assay Type |

| IGF-1R Phosphorylation | NIH-3T3/LISN | 85[5][6] | Cellular Phosphorylation Assay |

| IR Phosphorylation | NIH-3T3-hIR | 79[5][6] | Cellular Phosphorylation Assay |

| Cell Proliferation | L-82 | 24[5][6] | Cell Viability Assay |

| Cell Proliferation | SUP-M2 | 28[5][6] | Cell Viability Assay |

| Cell Proliferation | SK-ES | 141[5][6] | Cell Viability Assay |

| Cell Proliferation | MCF-7 | 203[5][6] | Cell Viability Assay |

| Cell Proliferation | NCI-H929 | <1000 | Cell Viability Assay |

| Cell Proliferation | Karpas-299 | 24-88[5][6] | Cell Viability Assay |

| Cell Proliferation | SR-786 | 24-88[5][6] | Cell Viability Assay |

Table 3: Kinase Selectivity Profile of this compound

| Kinase Panel | Number of Kinases | Results |

| Serine/Threonine and Tyrosine Kinases | 45 | Weak or no inhibition (IC50 >1 µM) for kinases other than IGF-1R, IR, and ALK.[4] |

| KinaseProfiler™ Panel | 224 | 7 additional kinases were inhibited by >50% at a concentration of 0.3 µM.[4] |

Signaling Pathways

The following diagram illustrates the signaling pathways targeted by this compound.

Caption: this compound inhibits IGF-1R, IR, and ALK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against its target kinases.

Caption: Workflow for an in vitro kinase inhibition HTRF assay.

Methodology:

-

Reagent Preparation:

-

Kinase Reaction:

-

In a 384-well plate, the kinase, biotinylated substrate, and this compound dilutions are combined in an appropriate assay buffer.

-

The plate is incubated for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

-

Reaction Initiation and Incubation:

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.

-

-

Detection:

-

The reaction is stopped by the addition of a detection mix containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-XL665.

-

The plate is incubated for at least 60 minutes at room temperature to allow for the detection reagents to bind.

-

-

Data Acquisition:

-

The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

-

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.[4]

References

- 1. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSK-1838705A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ijbs.com [ijbs.com]

- 8. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

GSK1838705A: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1838705A is a potent, small-molecule kinase inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R), the insulin (B600854) receptor (IR), and anaplastic lymphoma kinase (ALK).[1][2][3][4] Developed by GlaxoSmithKline, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.[1][3][5][6][7] Its dual inhibition of the IGF-1R/IR signaling pathway and ALK makes it a compound of interest for therapeutic applications in various malignancies, including gliomas, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.[1][3] This technical guide provides an in-depth overview of the discovery, a representative synthesis of its core scaffold, and detailed experimental protocols for the biological evaluation of this compound.

Discovery and Rationale

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making the IGF-1R a compelling target for therapeutic intervention.[1][5][7] this compound was identified as a novel, potent inhibitor of IGF-1R and the structurally related insulin receptor (IR).[3] Further characterization revealed its potent inhibitory activity against anaplastic lymphoma kinase (ALK), a key driver in several cancers.[3] The development of this compound was driven by the therapeutic potential of targeting these key oncogenic signaling pathways.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |

| IGF-1R | 2.0 | 0.7 | Homogeneous Time-Resolved Fluorescence (HTRF) Assay / Filter Binding Assay |

| IR | 1.6 | 1.1 | Homogeneous Time-Resolved Fluorescence (HTRF) Assay / Filter Binding Assay |

| ALK | 0.5 | 0.35 | Kinase Assay |

Data compiled from multiple sources.[2][3][4][8]

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | EC50 (nM) | Endpoint |

| L-82 | Hematologic | 24 | Proliferation |

| SUP-M2 | Hematologic | 28 | Proliferation |

| SK-ES | Ewing's Sarcoma | 141 | Proliferation |

| MCF-7 | Breast Cancer | 203 | Proliferation |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | 24-88 | Proliferation |

| SR-786 | Anaplastic Large-Cell Lymphoma | 24-88 | Proliferation |

| U87MG | Glioma | Dose-dependent inhibition | Proliferation, Apoptosis, Migration |

| PC-3R | Prostate Cancer (Docetaxel-resistant) | Dose-dependent inhibition | Viability, Apoptosis, Migration |

Data compiled from multiple sources.[2][3][5][6]

Table 3: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Dose and Administration | Tumor Growth Inhibition |

| NIH-3T3/LISN | 60 mg/kg, oral | 77% |

| COLO 205 | 30 mg/kg, oral | 80% |

| Karpas-299 | 60 mg/kg, oral | 93% |

| U87MG Glioma | 4 mg/kg, daily | ~45% |

| U87MG Glioma | 8 mg/kg, daily | ~85% |

| Docetaxel-resistant PC-3R | 20 mg/kg | Significant suppression |

| Docetaxel-resistant PC-3R | 60 mg/kg | Significant suppression |

Data compiled from multiple sources.[2][3][6][9]

Synthesis

While the precise, proprietary synthesis route for this compound by GlaxoSmithKline is not publicly detailed, the core structure is a 1H-pyrrolo[2,3-d]pyrimidine. The following provides a general, representative synthetic scheme for related pyrrolo[2,3-d]pyrimidine derivatives, based on established chemical literature.

Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

A common method for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold involves a multi-component reaction. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) can yield the desired heterocyclic core.

Another approach involves the nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine, followed by further modifications such as Suzuki-Miyaura coupling to introduce various substituents.[5]

Illustrative Synthetic Step:

-

Step 1: Nucleophilic Substitution: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with an amine, such as ethyl 2-(4-aminophenyl)acetate, in a suitable solvent to yield the corresponding N-substituted intermediate.[5]

-

Step 2: Hydrolysis: The ester group of the intermediate is hydrolyzed using a base, such as sodium hydroxide, to form the carboxylic acid derivative.[5]

-

Step 3: Amide Coupling: The resulting carboxylic acid is then coupled with a variety of substituted anilines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to produce the final pyrrolo[2,3-d]pyrimidine derivatives.[5]

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against target kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant baculovirus-expressed, glutathione (B108866) S-transferase (GST)-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used as the enzyme source.[1][3] A suitable peptide substrate is used for the kinase reaction.

-

Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly employed to measure kinase activity.[3][8] This assay detects the phosphorylation of the substrate by the kinase. Alternatively, a filter binding assay can be used to determine the apparent Ki values.[3][8]

-

Procedure:

-

The kinase, substrate, and ATP are incubated in a buffer solution in the presence of varying concentrations of this compound or DMSO as a control.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the level of substrate phosphorylation is quantified using the HTRF or filter binding method.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Michaelis-Menten equation.[1]

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, U87MG, PC-3R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9][10][11]

-

Assay Principle: Cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8][9]

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[9]

-

The cells are then treated with serial dilutions of this compound or DMSO control for a specified duration (e.g., 72 hours).[9]

-

The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a microplate reader.

-

-

Data Analysis: The EC50 values are determined from the dose-response curves.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation of target proteins and downstream signaling molecules.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Gel Electrophoresis and Protein Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[12]

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

The membrane is then incubated with primary antibodies against phosphorylated and total IGF-1R, IR, ALK, Akt, and ERK overnight at 4°C.[13]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[6][15]

-

Tumor Cell Implantation:

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 50-150 mm³), the mice are randomized into treatment and control groups.[9][15]

-

This compound is formulated in a suitable vehicle (e.g., 20% sulfobutyl ether β-cyclodextrin) and administered orally at specified doses and schedules.[16] The control group receives the vehicle alone.

-

-

Monitoring and Endpoint:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits IGF-1R, IR, and ALK signaling pathways.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of curcumin complexes on MDA-MB-231 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. img.abclonal.com [img.abclonal.com]

- 15. benchchem.com [benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

GSK1838705A: A Potent Dual Inhibitor of IGF-1R/IR and ALK for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1838705A is a synthetic organic, small-molecule kinase inhibitor that has demonstrated significant potential in preclinical cancer research. It is a potent, ATP-competitive, and reversible dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR), as well as the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes detailed information on its mechanism of action, key experimental protocols for its evaluation, and visual representations of the signaling pathways it modulates. The quantitative data are summarized in structured tables for ease of reference, and experimental workflows are illustrated to guide researchers in their study design.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name 2-{[2-({1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydro-1H-indol-6-yl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluoro-N-methylbenzamide.[1][2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-{[2-({1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydro-1H-indol-6-yl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluoro-N-methylbenzamide[1][2] |

| SMILES | CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4OC)C(=O)CN(C)C)OC |

| InChI | InChI=1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₉FN₈O₃[6] |

| Molecular Weight | 532.57 g/mol [6] |

| Appearance | White to light brown crystalline solid[6] |

| Solubility | DMSO: ≥100 mg/mL (187.77 mM)[6] |

| DMF: 25 mg/mL | |

| Ethanol: 2 mg/mL | |

| Water: Insoluble[2] | |

| Storage Temperature | -20°C[6] |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against three key receptor tyrosine kinases implicated in cancer cell proliferation, survival, and metastasis: IGF-1R, IR, and ALK.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |

| IGF-1R | 2.0[3][5] | 0.7[6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |

| Insulin Receptor (IR) | 1.6[3][5] | 1.1[6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |

| ALK | 0.5[3][5] | 0.35 | Kinase Assay |

The inhibition of these kinases by this compound leads to the blockade of downstream signaling pathways crucial for tumor growth and survival.

Inhibition of IGF-1R/IR Signaling

The IGF-1R and IR are highly homologous receptor tyrosine kinases that, upon activation by their respective ligands (IGF-1, IGF-2, and insulin), trigger a cascade of intracellular signaling events. These pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, are critical for cell proliferation, differentiation, and survival.[6] By inhibiting IGF-1R and IR, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this axis.

Caption: Inhibition of IGF-1R/IR Signaling by this compound.

Inhibition of ALK Signaling

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated due to genetic alterations (e.g., chromosomal translocations, mutations, or amplification), acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[5] Activated ALK triggers multiple downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways, promoting cell proliferation and survival. This compound's potent inhibition of ALK leads to the shutdown of these oncogenic signals.

Caption: Inhibition of ALK Signaling by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assays

This assay is used to determine the concentration of this compound that inhibits 50% of the kinase activity of IGF-1R and IR.

Methodology:

-

Reagents: Recombinant human IGF-1R or IR kinase domain, biotinylated peptide substrate, ATP, this compound serial dilutions, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

-

Procedure: a. In a 384-well plate, add the kinase, biotinylated substrate, and varying concentrations of this compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction by adding EDTA. e. Add the HTRF detection reagents. f. Incubate for 60 minutes to allow for antibody-antigen binding. g. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: The ratio of the fluorescence signals (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This radiometric assay is used to determine the inhibitor constant (Kᵢ) of this compound for its target kinases.

Methodology:

-

Reagents: Recombinant kinase, peptide or protein substrate, [γ-³³P]ATP, this compound serial dilutions, kinase reaction buffer, stop solution (e.g., phosphoric acid), filter plates.

-

Procedure: a. The kinase reaction is performed in the presence of varying concentrations of this compound and a fixed concentration of [γ-³³P]ATP. b. The reaction is stopped by the addition of a stop solution. c. The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate. d. The filter plate is washed to remove unincorporated [γ-³³P]ATP. e. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Kᵢ values are determined from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Assays

This assay is used to assess the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream signaling proteins within a cellular context.

Methodology:

-

Cell Culture: Culture cancer cell lines known to be dependent on IGF-1R/IR or ALK signaling.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration. In some cases, cells are serum-starved and then stimulated with a ligand (e.g., IGF-1) to induce receptor phosphorylation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blot: a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-IGF-1R, phospho-ALK) and downstream effectors (e.g., phospho-Akt, phospho-ERK), as well as antibodies for the total protein levels as a loading control. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Densitometry is used to quantify the band intensities, and the level of phosphorylated protein is normalized to the total protein level.

Experimental Workflows

The evaluation of a kinase inhibitor like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: General Experimental Workflow for Kinase Inhibitor Development.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical xenograft models of human cancers. Oral administration of this compound has been shown to retard the growth of tumors derived from multiple myeloma, Ewing's sarcoma, and ALK-dependent cancers.[5] Notably, at efficacious doses, the compound has been reported to have minimal effects on glucose homeostasis, despite its potent inhibition of the insulin receptor.[5]

Conclusion

This compound is a valuable research tool for investigating the roles of IGF-1R, IR, and ALK signaling in cancer. Its potent and dual-inhibitory activity, coupled with its demonstrated in vivo efficacy, makes it a strong candidate for further preclinical and potentially clinical development. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in designing and interpreting experiments aimed at exploring its therapeutic potential.

References

- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

GSK1838705A: An ATP-Competitive Inhibitor of IGF-1R, IR, and ALK

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1838705A is a potent, orally bioavailable, and reversible small-molecule kinase inhibitor that competitively targets the ATP-binding sites of the insulin-like growth factor-1 receptor (IGF-1R), the insulin (B600854) receptor (IR), and the anaplastic lymphoma kinase (ALK).[1][2][3] The dysregulation of these signaling pathways is implicated in the proliferation and survival of various tumor cells.[3][4] this compound has demonstrated significant antitumor activity in both in vitro and in vivo models of human cancers, including solid tumors and hematologic malignancies.[1][5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Biochemical and Cellular Activity

This compound is a highly potent inhibitor of IGF-1R, IR, and ALK with nanomolar efficacy.[1][6][7] Its inhibitory activity has been characterized in various biochemical and cellular assays.

Quantitative Kinase Inhibition Data

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| IGF-1R | Homogeneous Time-Resolved Fluorescence | 2.0 ± 0.17 | 0.7 ± 0.2 |

| IR | Homogeneous Time-Resolved Fluorescence | 1.6 ± 0.18 | 1.1 ± 0.1 |

| ALK | Not Specified | 0.5 | 0.35 |

Table 1: Biochemical inhibition of kinase activity by this compound. Data compiled from multiple sources.[1][2][3]

Quantitative Cellular Phosphorylation Inhibition Data

| Target | Cell Line | IC50 (nM) |

| IGF-1R | NIH-3T3/LISN | 85 ± 38 |

| IR | NIH-3T3-hIR | 79 ± 43 |

Table 2: Inhibition of receptor phosphorylation in cellular assays by this compound.[2][3]

In Vitro Antiproliferative Activity

This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines derived from both solid and hematologic tumors.[1][6] The half-maximal effective concentration (EC50) for cell proliferation inhibition varies depending on the cell line, with particular sensitivity observed in multiple myeloma and Ewing's sarcoma cell lines.[2][8]

| Cell Line | Cancer Type | EC50 (nM) |

| L-82 | Not Specified | 24 |

| SUP-M2 | Not Specified | 28 |

| SK-ES | Ewing's Sarcoma | 141 |

| MCF-7 | Breast Cancer | 203 |

| NCI-H929 | Multiple Myeloma | <1000 |

Table 3: Antiproliferative activity of this compound in various cancer cell lines.[6]

Signaling Pathways

This compound exerts its anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified IGF-1R and IR.

Protocol:

-

Baculovirus-expressed glutathione (B108866) S-transferase-tagged proteins encoding the intracellular domain of IGF-1R or IR are used.[6][7]

-

The kinase, a suitable substrate, and ATP are combined in a reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

Detection reagents, typically a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled antibody that recognizes the substrate, are added.

-

The plate is read on a compatible HTRF reader, and the ratio of the emission signals at 665 nm and 620 nm is calculated.

-

IC50 values are determined by fitting the data to a four-parameter logistic equation.[6]

Cellular Phosphorylation Assay

This assay quantifies the inhibition of ligand-induced receptor phosphorylation in a cellular context.

Protocol:

-

Cells (e.g., NIH-3T3/LISN for IGF-1R, NIH-3T3-hIR for IR) are seeded in 96-well plates and cultured overnight.[3]

-

The cells are serum-starved for a defined period.

-

Cells are pre-treated with various concentrations of this compound or DMSO as a control for 2 hours.[3][9]

-

The respective ligand (e.g., IGF-I for IGF-1R, insulin for IR) is added to stimulate receptor phosphorylation for 15 minutes.[3]

-

Cells are lysed, and the lysates are analyzed for phosphorylated and total receptor levels using methods like ELISA or Western blotting.[3]

-

IC50 values are calculated based on the reduction in the phosphorylated receptor signal.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3][9]

-

The cells are treated with a range of concentrations of this compound or DMSO control.

-

Cell viability is quantified using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[3][6]

-

Luminescence is measured using a plate reader.

-

EC50 values are determined from the dose-response curves.[6]

Western Blotting

This technique is used to detect changes in protein levels and phosphorylation status in response to this compound treatment.

Protocol:

-

Cells are treated with this compound and/or ligand as described in the cellular phosphorylation assay.

-

Whole-cell lysates are prepared using a suitable lysis buffer.[3]

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R/IR, total IGF-1R/IR, phospho-AKT, total AKT, etc.).[3]

-

The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The protein bands are visualized using an appropriate detection system.[3]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

Protocol:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3]

-

Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[3]

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules.[3] The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.[3]

-

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamics).

Conclusion

This compound is a potent dual inhibitor of the IGF-1R/IR and ALK signaling pathways with demonstrated antitumor activity in preclinical models. Its well-characterized mechanism of action and efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development in tumors driven by these pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

References

- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

GSK1838705A: An In Vitro Kinase Assay Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assays utilized to characterize the potent and reversible inhibitor, GSK1838705A. The document details its inhibitory activity against key targets, outlines the experimental methodologies employed, and visualizes the relevant signaling pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] It also demonstrates potent activity against anaplastic lymphoma kinase (ALK).[2][3][4] As a reversible-binding and ATP-competitive inhibitor, this compound has been evaluated for its potential in cancer therapy, particularly in malignancies driven by the IGF-1R and ALK signaling pathways.[2][5] This guide focuses on the in vitro kinase assays that have been fundamental in quantifying its potency and selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been determined through various in vitro assays, with the key quantitative data summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Assay Type | IC50 (nmol/L) | Kᵢ (nmol/L) |

| IGF-1R | Homogeneous Time-Resolved Fluorescence | 2.0 ± 0.17 | 0.7 ± 0.2 |

| IR | Homogeneous Time-Resolved Fluorescence | 1.6 ± 0.18 | 1.1 ± 0.1 |

| ALK | Not Specified | 0.5 | 0.35 |

Data sourced from multiple references.[1][2][3][4]

Table 2: Cellular Phosphorylation Inhibition

| Target | IC50 (nmol/L) |

| IGF-1R Phosphorylation | 85 ± 38 |

| IR Phosphorylation | 79 ± 43 |

Data reflects the inhibition of ligand-induced phosphorylation in cellular contexts.[1][2][4]

Table 3: Anti-proliferative Activity (EC50)

| Cell Line | Cancer Type | EC50 (nmol/L) |

| L-82 | Anaplastic Large Cell Lymphoma | 24 |

| SUP-M2 | Anaplastic Large Cell Lymphoma | 28 |

| SK-ES | Ewing's Sarcoma | 141 |

| MCF-7 | Breast Cancer | 203 |

EC50 values represent the concentration required to inhibit cell proliferation by 50%.[3][4]

Experimental Protocols

The characterization of this compound's inhibitory activity relies on specific in vitro kinase assay methodologies. The following sections detail the core protocols.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a primary method for determining the IC50 values of this compound against IGF-1R and IR.

Objective: To measure the inhibitory effect of this compound on the kinase activity of IGF-1R and IR.

Materials:

-

Kinases: Baculovirus-expressed, glutathione (B108866) S-transferase (GST)-tagged intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[2][3][4]

-

Substrate: A synthetic peptide substrate for the kinases.

-

ATP: Adenosine triphosphate.

-

This compound: Dissolved in DMSO to a stock concentration of 10 mmol/L.[2]

-

Assay Buffer: Buffer solution optimized for kinase activity.

-

Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled peptide.

Procedure:

-

The kinase, substrate, and this compound at various concentrations are combined in the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.

-

The detection reagents are added to the wells.

-

After another incubation period, the plate is read on an HTRF-compatible plate reader. The reader measures the fluorescence resonance energy transfer (FRET) between the europium cryptate and APC.

-

The HTRF signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Filter Binding Assay

This method was employed to determine the apparent dissociation constants (Kᵢ) for this compound with activated IGF-1R and IR.[2][3][4]

Objective: To determine the Kᵢ of this compound for IGF-1R and IR.

Materials:

-

Activated Kinases: Pre-activated IGF-1R and IR.

-

Substrate: A suitable protein or peptide substrate.

-

[γ-³³P]ATP: Radiolabeled ATP.

-

This compound: At various concentrations.

-

Assay Buffer: Kinase reaction buffer.

-

Filter Mats: Glass fiber or phosphocellulose filter mats.

-

Wash Buffer: A solution to wash away unbound radiolabeled ATP.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

The kinase, substrate, and this compound are incubated together in the assay buffer.

-

The kinase reaction is started by adding a mixture of cold ATP and [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the mixture is transferred to a filter mat.

-

The filter mat is washed extensively to remove unincorporated [γ-³³P]ATP.

-

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Kᵢ values are then determined from the inhibition data.

Kinase Selectivity Profiling

To assess the specificity of this compound, it was screened against a broad panel of kinases.

Methodology:

-

This compound was tested in the KinaseProfiler™ panel from Millipore.[2][3][4]

-

The compound was screened against 45 other serine/threonine and tyrosine kinases, showing weak or no inhibition (IC50 > 1 µmol/L) for most.[2]

-

A more extensive panel of 224 unique protein kinases revealed only seven additional kinases were inhibited by more than 50% at a concentration of 0.3 µmol/L.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathways.

Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.

Caption: Signaling pathways inhibited by this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]

- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

GSK1838705A: A Potent Inhibitor of IGF-1R, IR, and ALK Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK1838705A is a potent, ATP-competitive, and reversible small-molecule kinase inhibitor with significant activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin (B600854) Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This technical guide provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 and Ki values, the experimental methodologies used for their determination, and the key signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against its primary targets.

Table 1: Biochemical Inhibitory Potency of this compound

| Target | IC50 (nM) | Apparent Ki (nM) | Assay Type |

| IGF-1R | 2.0[1][2][3][4][5][6][7] | 0.7[1][2][8] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |

| Insulin Receptor (IR) | 1.6[1][2][3][4][5][6][7] | 1.1[1][2][8] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |

| ALK | 0.5[1][2][3][4][5][7] | 0.35[2][5][8] | Kinase Assay |

Table 2: Cellular Inhibitory Activity of this compound

| Target Phosphorylation | Cell Line | IC50 (nM) |

| IGF-1R Phosphorylation | NIH-3T3/LISN | 85[1][2][5][8] |

| IR Phosphorylation | NIH-3T3-hIR | 79[1][2][5][8] |

Table 3: Anti-proliferative Activity of this compound (EC50 values)

| Cell Line | Cancer Type | EC50 (nM) |

| L-82 | Anaplastic Large Cell Lymphoma | 24[2][5] |

| SUP-M2 | Anaplastic Large Cell Lymphoma | 28[2][5] |

| SK-ES | Ewing's Sarcoma | 141[2][5] |

| MCF-7 | Breast Cancer | 203[2][5] |

| NCI-H929 | Multiple Myeloma | 197[4] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 24-88[2][5] |

| SR-786 | Anaplastic Large Cell Lymphoma | 24-88[2][5] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the signaling pathways mediated by IGF-1R, IR, and ALK.[3][7] Upon ligand binding, these receptor tyrosine kinases undergo autophosphorylation, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[9][10] this compound competitively binds to the ATP-binding site of these kinases, preventing their activation and subsequent signal transduction.[2]

Inhibition of IGF-1R and IR signaling by this compound leads to a concentration-dependent decrease in the phosphorylation of downstream effectors such as AKT, IRS-1, and ERK.[8] This blockade of pro-survival pathways ultimately induces cell cycle arrest, predominantly in the G1 phase, and apoptosis in cancer cells.[2][5][9][10]

Caption: this compound inhibits IGF-1R/IR and ALK signaling pathways.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's inhibitory activity.

Biochemical Kinase Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination:

-

Enzymes: Baculovirus-expressed, glutathione (B108866) S-transferase (GST)-tagged proteins encoding the intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.[2][5][11]

-

Procedure: The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction mixture, containing the kinase, a biotinylated substrate peptide, and ATP, is incubated with varying concentrations of this compound. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate are added. The HTRF signal is measured, which is proportional to the extent of substrate phosphorylation. IC50 values are calculated from the dose-response curves.

Filter Binding Assay for Ki Determination:

-

Enzymes: Activated IGF-1R and IR kinases were used.[2][5][11]

-

Procedure: This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into a substrate. The kinase reaction is performed in the presence of varying concentrations of this compound. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate. The amount of radioactivity on the filter is quantified to determine the kinase activity. Apparent Ki (appKi) values are determined through analysis of the enzyme kinetics in the presence of the inhibitor.[1][11]

Cellular Assays

Receptor Phosphorylation Assay:

-

Cell Lines: NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN) or human IR (NIH-3T3-hIR) were used.[8]

-

Procedure: Cells were seeded in collagen-coated 96-well plates.[8] After a period of serum starvation, cells were pre-treated with various concentrations of this compound or DMSO (vehicle control).[8] Subsequently, cells were stimulated with either human IGF-I or bovine insulin to induce receptor phosphorylation.[8] Cell lysates were then analyzed by methods such as Western blotting using antibodies specific for the phosphorylated forms of IGF-1R/IR to determine the extent of inhibition.[8]

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Cell Lines: A panel of human cancer cell lines derived from solid and hematologic tumors were used.[8]

-

Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight.[8] They were then treated with a range of concentrations of this compound for 72 hours.[8] Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8][9] EC50 values were determined from the resulting dose-response curves.

Caption: Workflow for determining the anti-proliferative EC50 of this compound.

Conclusion

This compound is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its ability to block key oncogenic signaling pathways translates into significant anti-proliferative activity across a range of cancer cell lines, particularly those derived from multiple myeloma, Ewing's sarcoma, and anaplastic large-cell lymphoma.[1][4] The detailed methodologies provided herein offer a basis for the replication and further investigation of the pharmacological properties of this compound. The comprehensive data presented underscore the potential of this compound as a valuable tool for cancer research and as a candidate for therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | IGF-IR/ALK inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]

- 6. adooq.com [adooq.com]

- 7. apexbt.com [apexbt.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

GSK1838705A-Induced Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1838705A is a potent, ATP-competitive small molecule inhibitor with dual activity against the insulin-like growth factor-1 receptor (IGF-1R)/insulin receptor (IR) and the anaplastic lymphoma kinase (ALK).[1][2] The IGF-1R signaling pathway is frequently dysregulated in a variety of human cancers, contributing to cell proliferation, survival, and transformation.[1] Similarly, aberrant ALK activity is a known driver in several malignancies. By targeting these key oncogenic drivers, this compound effectively suppresses tumor cell viability and growth by inducing programmed cell death, or apoptosis. This document provides an in-depth technical guide on the core mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis.

Core Mechanism of Action: Induction of Apoptosis

This compound triggers apoptosis primarily by inhibiting critical pro-survival signaling pathways that are constitutively active in many cancer cells. Its dual-targeting nature allows it to be effective in tumors driven by either IGF-1R/IR or ALK signaling.

1. Inhibition of IGF-1R/IR Signaling: The binding of ligands like IGF-1 to IGF-1R activates downstream signaling cascades, most notably the PI3K/Akt pathway, which is a central regulator of cell survival. This compound competitively binds to the ATP-binding pocket of the IGF-1R and IR kinase domains, preventing their autophosphorylation and subsequent activation.[1] This blockade leads to a downstream decrease in the phosphorylation of key signaling molecules such as IRS-1 and Akt.[1] The inactivation of the Akt pathway, a potent inhibitor of apoptosis, is a crucial step in this compound's mechanism.

2. Inhibition of ALK Signaling: In cancers where cell survival is dependent on activated ALK (e.g., anaplastic large-cell lymphoma), this compound directly inhibits ALK phosphorylation.[1] This leads to the deactivation of its downstream effectors, including the transcription factor STAT3.[1] The inhibition of STAT3 signaling disrupts the expression of anti-apoptotic proteins, thereby sensitizing the cells to apoptosis.

3. Caspase Activation: The culmination of inhibiting these pro-survival pathways is the activation of the intrinsic apoptotic cascade. Treatment with this compound has been shown to significantly increase the levels of cleaved caspase-3, a key executioner caspase.[3][4] The appearance of cleaved caspase-3, along with cleaved PARP, serves as a definitive marker for apoptosis induction.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: Kinase Inhibition Profile of this compound

| Kinase | Assay Type | IC50 (nmol/L) | Ki (nmol/L) |

| IGF-1R | Homogeneous Time-Resolved Fluorescence | 2.0 ± 0.17 | 0.7 ± 0.2 |

| IR | Homogeneous Time-Resolved Fluorescence | 1.6 ± 0.18 | 1.1 ± 0.1 |

| ALK | - | 0.5 | 0.35 |

Data sourced from Sileoni et al., Mol Cancer Ther 2009.[1]

Table 2: Cellular Activity of this compound in Prostate Cancer Cells

| Cell Line | Treatment | Effect |

| PC-3 (Docetaxel-Sensitive) | This compound (0.0625–2 μM) | Significant reduction in cell viability in a concentration-dependent manner.[3] |

| PC-3R (Docetaxel-Resistant) | This compound (0.0625–2 μM) | Significant reduction in cell viability in a concentration-dependent manner.[3] |

| PC-3R | This compound | Significant increase in subG1 DNA content (P<0.01), indicating apoptosis.[3] |

| PC-3R | This compound | Significant increase in cleaved caspase-3 levels.[3] |

| PC-3R | This compound | Significant inhibition of IGF-1R and IR phosphorylation.[3] |

Data sourced from Zhu et al., Onco Targets Ther 2015.[3]

Table 3: Apoptotic Effects of this compound in Other Cancers

| Cell Line | Cancer Type | Effect |

| U87MG | Glioma | Dose-dependent induction of apoptosis.[5][6] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | Increase in cells with <2N DNA content, indicative of apoptosis.[1] |

| Karpas-299 (Xenograft) | Anaplastic Large-Cell Lymphoma | Detection of cleaved caspase-3, caspase-7, and PARP in tumors.[1] |

| Crizotinib-Resistant ALCL | Anaplastic Large-Cell Lymphoma | Increased apoptosis rate with increasing this compound concentration.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound-induced apoptosis.

1. Cell Viability Assay (CellTiter-Glo®)

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Procedure:

-

Seed cells (e.g., PC-3 and PC-3R) in 96-well white plates at a density of 5x10³ cells/well and incubate overnight.[3]

-

Treat the cells with a range of concentrations of this compound (e.g., 0.0625–2 μM) or vehicle control (DMSO) for 72 hours.[3]

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Shake the plates for 10 minutes to induce cell lysis.[3]

-

Measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, using a spectrophotometer.

-

Calculate IC50 values using appropriate software (e.g., Compusyn).[3]

-

2. Apoptosis Analysis by Flow Cytometry (Sub-G1 Content)

-

Objective: To quantify the percentage of apoptotic cells by measuring DNA content.

-

Procedure:

-

Seed cells in appropriate culture plates and treat with this compound for 24 or 48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with PBS and fix them in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analyze the stained cells using a flow cytometer (e.g., FACSCalibur).

-

Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic cell population with fragmented DNA.[6]

-

3. Western Blot Analysis

-

Objective: To detect changes in the expression and phosphorylation status of proteins involved in apoptosis and survival signaling pathways.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in cold radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, cleaved caspase-3, PARP, β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

4. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and apoptosis-inducing effects of this compound in a living organism.

-

Procedure:

-

Implant human cancer cells (e.g., Karpas-299) subcutaneously into immunocompromised mice (e.g., SCID mice).

-

Once tumors are established, randomize the mice into treatment and control (vehicle) groups.

-

Administer this compound orally, once daily, at specified doses (e.g., 60 mg/kg) for a defined period (e.g., 5 days).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Prepare tumor lysates for Western blot analysis to detect apoptotic markers like cleaved caspase-3.

-

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound Signaling Pathway Inhibition

Caption: this compound inhibits IGF-1R/IR, blocking the PI3K/Akt survival pathway and promoting apoptosis.

Diagram 2: Experimental Workflow for In Vitro Apoptosis Assessment

Caption: Workflow for evaluating this compound-induced apoptosis using flow cytometry and Western blotting.

Diagram 3: Dual Inhibitory Action of this compound

References

- 1. aacrjournals.org [aacrjournals.org]